5-bromo-1-methyl-1H-indole-2-carbonyl chloride 5-bromo-1-methyl-1H-indole-2-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 832698-99-4
VCID: VC17191083
InChI: InChI=1S/C10H7BrClNO/c1-13-8-3-2-7(11)4-6(8)5-9(13)10(12)14/h2-5H,1H3
SMILES:
Molecular Formula: C10H7BrClNO
Molecular Weight: 272.52 g/mol

5-bromo-1-methyl-1H-indole-2-carbonyl chloride

CAS No.: 832698-99-4

Cat. No.: VC17191083

Molecular Formula: C10H7BrClNO

Molecular Weight: 272.52 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-1-methyl-1H-indole-2-carbonyl chloride - 832698-99-4

Specification

CAS No. 832698-99-4
Molecular Formula C10H7BrClNO
Molecular Weight 272.52 g/mol
IUPAC Name 5-bromo-1-methylindole-2-carbonyl chloride
Standard InChI InChI=1S/C10H7BrClNO/c1-13-8-3-2-7(11)4-6(8)5-9(13)10(12)14/h2-5H,1H3
Standard InChI Key BHUKTLNXQWZDPY-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)Br)C=C1C(=O)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The indole core of 5-bromo-1-methyl-1H-indole-2-carbonyl chloride consists of a bicyclic structure featuring a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substituents at the 1st, 2nd, and 5th positions introduce steric and electronic modifications that influence its reactivity. The methyl group at the 1st position enhances stability by reducing susceptibility to oxidation, while the bromine atom at the 5th position directs electrophilic substitution reactions to specific sites . The carbonyl chloride group at the 2nd position is highly electrophilic, enabling nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles .

X-ray crystallographic studies of analogous brominated indoles, such as 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carboxylic acid, reveal planar indole rings with torsional angles between substituents influencing molecular packing . For example, the carbonyl group in such structures often exhibits conjugation with the indole nitrogen, shortening bond lengths (e.g., C(9)N(1)=1.388A˚\text{C}(9)-\text{N}(1) = 1.388 \, \text{Å}) compared to typical single bonds . These structural insights suggest similar conformational rigidity in 5-bromo-1-methyl-1H-indole-2-carbonyl chloride, which may impact its solubility and crystallization behavior.

Physicochemical Characteristics

Key physical properties include a melting point range of 43–44°C and a boiling point of approximately 300.9°C at atmospheric pressure, consistent with brominated indole derivatives . The compound’s density (1.5g/cm31.5 \, \text{g/cm}^3) and refractive index (1.6221.622) align with halogenated aromatic systems . Its vapor pressure (0.0mmHg0.0 \, \text{mmHg} at 25°C) indicates low volatility, making it suitable for reactions requiring controlled evaporation .

The carbonyl chloride group confers high reactivity, necessitating storage under inert conditions to prevent hydrolysis. Spectroscopic data, including 1H^1\text{H} NMR (e.g., δ=3.95ppm\delta = 3.95 \, \text{ppm} for the methyl group) and LRMS (m/z252/254m/z \, 252/254), confirm structural integrity and purity .

PropertyValueSource
Molecular FormulaC10H7BrClNO\text{C}_{10}\text{H}_{7}\text{BrClNO}
Molecular Weight272.53 g/mol
Melting Point43–44°C
Boiling Point300.9°C (at 760 mmHg)
Density1.5 g/cm³

Synthetic Methodologies

Precursor Synthesis

The synthesis of 5-bromo-1-methyl-1H-indole-2-carbonyl chloride typically begins with 5-bromo-1-methyl-1H-indole, which is synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. Bromination of 1-methylindole using N\text{N}-bromosuccinimide (NBS) in dichloromethane yields the 5-bromo derivative with high regioselectivity .

Applications in Organic Synthesis

Peptide Coupling Reagent

The carbonyl chloride group facilitates amide bond formation, making this compound valuable in peptide synthesis. Reaction with amino acids or peptides in the presence of a base (e.g., Et3N\text{Et}_3\text{N}) yields protected peptide intermediates . For instance, coupling with glycine methyl ester produces N\text{N}-(5-bromo-1-methyl-1H-indole-2-carbonyl)glycine methyl ester, a precursor for kinase inhibitors .

Heterocyclic Scaffold Functionalization

In medicinal chemistry, the compound serves as a building block for functionalized indoles. Suzuki-Miyaura cross-coupling with arylboronic acids introduces aromatic groups at the 5th position, enabling diversification of drug candidates . Recent studies demonstrate its use in synthesizing PARP inhibitors, where the bromine atom is replaced with a pyridyl group to enhance target binding .

Comparative Analysis with Structural Analogs

The reactivity and applications of 5-bromo-1-methyl-1H-indole-2-carbonyl chloride differ markedly from its analogs due to substituent positioning. For example:

CompoundCAS NumberKey Differences
5-Bromo-1-methyl-1H-indole10075-52-2Lacks carbonyl chloride; reduced reactivity in acylations
5-Bromo-1-methyl-1H-indole-3-carboxylic acid400071-95-6Carboxylic acid group enables salt formation but limits electrophilicity
Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate59497666Ester group at 7th position alters metabolic stability

The 2-carbonyl chloride group in the target compound enhances its utility in covalent inhibitor design, where irreversible binding to biological targets is desired .

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